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BENZENE,MONOC14-C16ALKYLDERIVATIVES

Cat. No.: B1178375
CAS No.: 129813-60-1
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Description

Historical Trajectories and Evolution of Scholarly Inquiry on Alkylbenzene Derivatives

Scholarly and industrial focus on alkylbenzene derivatives began in earnest around the mid-20th century. The initial large-scale production was aimed at creating synthetic detergents.

Early Production and Environmental Shift From approximately 1950, the primary method for producing alkylbenzenes involved the Friedel-Crafts alkylation of benzene (B151609). nih.govwikipedia.org Initially, this was accomplished using tetrapropylene, which resulted in a complex mixture of alkylbenzenes with highly branched side chains, known as tetrapropylene-based alkylbenzenes (TABs). nih.gov However, by the mid-1960s, significant environmental problems arose due to the poor biodegradability of these branched compounds. This environmental pressure drove a pivotal shift in the industry towards the production of linear alkylbenzenes (LABs), which are significantly more biodegradable. nih.gov This transition marked the first major evolution in the field, moving from branched to linear alkyl chains, including the C14-C16 range.

Evolution of Synthesis Technology The industrial synthesis of LABs has also undergone significant evolution, primarily concerning the catalysts used for the alkylation of benzene with linear olefins. Early processes widely employed strong liquid acid catalysts such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). nih.govgoogle.com While effective, these catalysts are highly corrosive and pose considerable environmental and safety challenges. nih.gov Consequently, a major trajectory in academic and industrial research has been the development of solid acid catalysts. This led to the commercialization of technologies like the Detal process, which utilizes solid catalysts such as zeolites and metal oxides. nih.gov This modern approach mitigates many of the drawbacks associated with liquid acid catalysts, offering improved safety, reduced environmental impact, and easier catalyst recovery. nih.gov

Table 1: Historical Development of Alkylbenzene Production

Time Period Predominant Alkylbenzene Type Key Catalyst Technology Primary Drivers for Change
c. 1950 - mid-1960s Tetrapropylene-based Alkylbenzenes (TABs) Friedel-Crafts with liquid acids (e.g., AlCl3) Demand for synthetic detergents.
mid-1960s - Present Linear Alkylbenzenes (LABs) Hydrogen Fluoride (HF), Aluminum Chloride (AlCl3) Environmental concerns over poor biodegradability of TABs. nih.gov
Late 20th Century - Present Linear Alkylbenzenes (LABs) Solid Acid Catalysts (e.g., Detal process, Zeolites) Improved safety, environmental performance, and process economics. nih.gov

Contemporary Research Landscape and Emerging Themes in Alkylbenzene Studies

Current research on long-chain alkylbenzenes, including the C14-C16 derivatives, is multifaceted, focusing on environmental science, geology, and process engineering.

Environmental and Geological Significance A prominent area of contemporary research is the use of LABs as molecular tracers for wastewater contamination. nih.gov Because LABs are synthetically produced and primarily used in detergents, their presence in environmental samples like water and sediment is a clear indicator of domestic and industrial waste. nih.gov Research has shown that these compounds can survive transport through oxygenated water columns and accumulate in marine sediments. nih.gov The vertical distribution of LABs in sediment cores can serve as a geochronological tool, allowing scientists to reconstruct historical pollution timelines. nih.gov

An emerging theme is the investigation into the origins of long-chain alkylbenzenes found in geological samples. While anthropogenic pollution is a known source, some studies propose that natural formation pathways may also exist. researchgate.net Researchers are exploring the possibility that these compounds could be formed through the diagenesis of biological precursors like fatty acids and carotenoids, with clay, sulfur, or kerogen potentially playing a role in their formation. researchgate.net

Parallel to synthesis, advanced analytical methods are crucial for studying these compounds. Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for the identification and precise quantification of LAB isomers in complex environmental and industrial mixtures. researchgate.netusgs.gov To resolve co-eluting compounds, especially in complex environmental samples containing both LABs and TABs, multidimensional gas chromatography has also been successfully employed. researchgate.net

Table 2: Research Focus Areas in Contemporary Alkylbenzene Studies

Research Theme Key Objectives & Findings Relevant Techniques
Environmental Tracing Using LABs as specific markers for wastewater pollution in aquatic systems. Studying their persistence and accumulation in sediments to date pollution events. nih.gov Gas Chromatography-Mass Spectrometry (GC/MS). usgs.gov
Geological Origins Investigating potential natural formation pathways for LABs in geological samples, distinct from industrial pollution sources. researchgate.net Pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC-MS). researchgate.net
Synthesis & Process Optimization Developing and refining solid acid catalysts to replace hazardous liquid acids, improving safety and efficiency in LAB production. nih.gov Catalyst characterization, kinetic studies.
Analytical Chemistry Improving methods for the separation, identification, and quantification of individual LAB isomers in complex mixtures. researchgate.netusgs.gov Multidimensional Gas Chromatography, High-Temperature GC. researchgate.netresearchgate.net

Academic Significance and Research Scope of BENZENE, MONOC14-C16ALKYLDERIVATIVES

The academic significance of Benzene, mono-C14-C16-alkyl derivatives is rooted in both their industrial application and their role as environmental indicators.

Industrial and Chemical Significance This specific group of LABs serves as a crucial precursor for the production of linear alkylbenzene sulfonates (LAS). The sulfonation of the C14-C16 alkylbenzene yields a surfactant with specific performance characteristics. Research in this area explores structure-property relationships, investigating how the longer C14-C16 alkyl chains influence the final surfactant's properties, such as emulsification and interfacial behavior. For instance, longer chains are known to improve emulsification capabilities, which is a critical parameter in many detergent and industrial formulations.

Environmental Science Scope In the environmental field, the research scope is broad. It includes tracking the source, transport, and ultimate fate of these molecules in ecosystems. Scientists study their partitioning between water, soil, and sediment, as well as their potential for microbial degradation. nih.gov Changes in the isomer composition of LABs within sediment layers can suggest ongoing microbial alteration processes. nih.gov Because they are synthetic, their detection provides a clear signal of human impact, making them valuable subjects in studies on pollution, environmental chemistry, and geochemistry.

The study of Benzene, mono-C14-C16-alkyl derivatives thus provides valuable insights across multiple scientific disciplines, from industrial chemistry and process engineering to environmental forensics and geochemistry.

Properties

CAS No.

129813-60-1

Molecular Formula

C42H57N3Na6O43S3X2

Origin of Product

United States

Synthesis and Catalytic Pathways of Benzene,monoc14 C16alkylderivatives

Alkylation Reaction Mechanisms and Kinetics Research

The core of LAB synthesis lies in the electrophilic aromatic substitution reaction, where a long-chain alkyl group is attached to the benzene (B151609) ring. The mechanism and kinetics of this reaction are highly dependent on the catalytic system employed.

The traditional and historically dominant method for producing linear alkylbenzenes is the Friedel-Crafts alkylation. ballestra.com This reaction is typically catalyzed by strong Brønsted or Lewis acids, such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). iitm.ac.in

The mechanism proceeds in several steps:

Generation of the Electrophile : The acid catalyst interacts with the C14-C16 linear olefin to form a secondary carbocation. The stability of this carbocation is crucial, and rearrangements can occur, although they are less pronounced with the linear olefins used for LABs compared to more complex alkyl groups.

Electrophilic Attack : The electron-rich π-system of the benzene ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

Deprotonation : A base (originating from the catalyst complex) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the benzene ring and regenerating the catalyst.

While effective, these homogeneous catalytic systems suffer from significant drawbacks, including high toxicity, corrosivity (B1173158), and the generation of hazardous waste streams, which complicates catalyst separation and disposal. nih.gov

To address the environmental and safety issues of traditional catalysts, significant research has focused on developing solid acid catalysts. These heterogeneous systems are non-corrosive, easily separated from the reaction products, and can be regenerated, making them a "greener" alternative. ballestra.comiitm.ac.in

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acid sites, making them excellent shape-selective catalysts. iitm.ac.in Various zeolites have been investigated for long-chain alkylbenzene synthesis:

Zeolite Y (USY, HY): These large-pore zeolites show high activity in benzene alkylation. nih.govresearchgate.net

Zeolite Beta: This zeolite demonstrates good selectivity towards the desired 2-phenylalkane isomers but can suffer from lower activity compared to HY and USY. researchgate.net

Mordenite (MOR): Mordenite's one-dimensional pore structure can enhance selectivity for the most linear LAB isomers.

Composite Catalysts: Materials like the AlMCM-41/Beta zeolite composite have been developed to combine the benefits of different structures. Research on the alkylation of benzene with 1-dodecene (B91753) (a proxy for C14-C16 olefins) showed this composite had higher selectivity for 2-dodecylbenzene compared to the individual components, attributed to better diffusibility of the linear isomer. nih.govresearchgate.netgoogle.com

A primary challenge with zeolite catalysts is deactivation caused by the blockage of pores by bulky molecules, a process known as coking. flintbox.com Research efforts focus on creating hierarchical zeolites with mesopores to improve diffusion and extend catalyst lifetime. flintbox.com

Other Solid Acid Catalysts: Research has also explored non-zeolitic solid acids. A solid superacid catalyst, Ni/SO₄²⁻-SnO₂, has been shown to be effective for the alkylation of benzene with C10-C14 linear olefins, demonstrating high olefin conversion rates under specific temperature and pressure conditions. flintbox.com

The quest for even more efficient and selective catalysts continues, leading to the investigation of several novel systems.

Ionic Liquids: Ionic liquids (ILs) are being explored as "green" catalysts and solvents. acs.org They can be designed to have specific acidities, offer high catalytic activity (olefin conversion >99.9%), and allow for easy catalyst recovery, which reduces waste and corrosion issues associated with traditional methods. acs.org

Transition Metal Catalysis: A significant breakthrough involves an anti-Markovnikov hydroarylation reaction using a nickel-based catalyst. This method couples benzene with terminal alkenes in a single step to form highly linear alkylbenzenes with exceptional selectivity (approximately 50:1 linear to branched) and high yields (85–96%). The reaction's high selectivity for the terminal alkene circumvents issues of olefin isomerization that can lead to branched, less biodegradable products.

Rhodium(I) Catalysis: For producing unsaturated products, a Rhodium(I) catalyst has been developed for oxidative arene vinylation. iitm.ac.in This process yields 1-phenyl substituted alkenes, providing a different synthetic pathway and an alternative feedstock for further chemical transformations. iitm.ac.in

Table 1: Comparison of Catalytic Systems for Linear Alkylbenzene (LAB) Synthesis

Feature Friedel-Crafts (e.g., HF) Heterogeneous (e.g., Zeolites) Novel (e.g., Ni-Catalyst)
Catalyst Type Homogeneous Liquid Acid Solid Acid (Crystalline) Homogeneous Transition Metal Complex
Reaction Electrophilic Substitution Shape-Selective Electrophilic Substitution Anti-Markovnikov Hydroarylation
Advantages High activity, well-established technology Reusable, non-corrosive, reduced waste, improved product quality iitm.ac.in Very high linearity, single-step, high yield and selectivity
Disadvantages Highly corrosive, toxic, catalyst separation issues, environmental hazards nih.gov Catalyst deactivation (coking), diffusion limitations, can require higher temperatures flintbox.com Catalyst cost and sensitivity, newer technology
Product Selectivity Thermodynamic equilibrium, lower linearity Kinetically controlled, higher 2-phenyl isomer content researchgate.net Extremely high for linear product (e.g., 50:1 linear:branched)

Feedstock Precursors and Their Influence on Alkyl Chain Linearity and Purity Research

The quality of the final BENZENE, MONOC14-C16ALKYLDERIVATIVES is directly dependent on the purity and composition of the raw materials, primarily benzene and C14-C16 linear olefins. These olefins are typically produced by the catalytic dehydrogenation of high-purity n-paraffins sourced from kerosene.

The linearity of the alkyl chain is paramount, as it dictates the biodegradability of the final surfactant product. ballestra.com The presence of impurities in the olefin feedstock, such as aromatics or di-olefins (diolefins), can significantly impact the synthesis process. Aromatics can deactivate the catalyst, while di-olefins can lead to the formation of undesirable by-products and accelerate coke formation on solid acid catalysts. iitm.ac.in Therefore, purification units, such as UOP's PEP process, are often integrated into production facilities to remove aromatics from the olefin stream, thereby protecting the catalyst and improving the final product's quality. iitm.ac.in

Table 2: Performance of Selected Zeolite Catalysts in Benzene Alkylation with Long-Chain Olefins

Catalyst Olefin Used Temperature (°C) Benzene/Olefin Molar Ratio Olefin Conversion (%) 2-Phenyl Isomer Selectivity (%) Source
Zeolite Beta 1-Dodecene 120 10 ~48 High nih.govresearchgate.net
USY Zeolite 1-Dodecene - - Higher than Beta Lower than Beta researchgate.net
HY Zeolite 1-Dodecene - - Higher than Beta Lower than Beta researchgate.net
AlMCM-41/Beta Composite 1-Dodecene 120 10 48 76 (for 2-dodecylbenzene) nih.govgoogle.com

Note: 1-Dodecene (C12) is often used in research studies as a representative long-chain olefin.

Green Chemistry Approaches to Alkylbenzene Synthesis

The drive towards sustainable chemical manufacturing has spurred significant innovation in LAB synthesis, aligning with the principles of green chemistry.

The most impactful development has been the commercialization of solid acid catalyst technology (like the UOP DETAL process), which replaces hazardous liquid acids like HF. iitm.ac.in This shift eliminates major safety risks, reduces corrosion, and minimizes acidic waste, representing a significant environmental improvement. iitm.ac.inacs.org

Further green approaches include:

Novel Catalyst Development: The use of highly efficient catalysts, such as the nickel system for anti-Markovnikov addition, improves atom economy and reduces the energy required for separation by minimizing the formation of unwanted isomers.

Bio-based Feedstocks: Research into synthesizing alkylbenzenes from biomass-derived precursors, such as reacting furan (B31954) with linear alkenes over a niobic acid catalyst, represents a long-term strategy to move away from petrochemical feedstocks entirely.

These advancements highlight a clear trajectory in the industry towards processes that are not only economically viable but also safer and more environmentally responsible.

Advanced Analytical and Spectroscopic Characterization Methodologies for Benzene,monoc14 C16alkylderivatives

Chromatographic Separation Techniques in Alkylbenzene Research

Chromatography is the cornerstone for separating the individual isomers of C14-C16 alkylbenzenes from their complex native mixtures. The choice of technique depends on the specific analytical goal, from detailed isomer profiling to routine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling and Quantification Research

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like C14-C16 alkylbenzenes. In this method, the mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a long, thin capillary column.

Detailed Research Findings: Research has demonstrated that GC-MS is highly effective for the detailed profiling of linear alkylbenzene (LAB) isomers. The separation is typically achieved on a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, which separates the isomers based on their boiling points. sccwrp.org The elution order is generally predictable: for a given carbon number, isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl) elute earlier than those with the phenyl group closer to the center (e.g., 6- or 7-phenyl). sccwrp.org

However, complete baseline separation of all isomers, particularly those with centrally located phenyl groups (e.g., 6-phenyltetradecane (B3052788) and 7-phenyltetradecane), can be challenging and may result in only partial resolution. sccwrp.org Mass spectrometry provides definitive identification. The electron impact (EI) ionization of these compounds typically yields a prominent molecular ion (M+) and characteristic fragment ions at m/z 91 (tropylium ion), 92, and 105, which are indicative of the alkylbenzene structure. usgs.gov Quantification is performed by monitoring these specific ions, which enhances the signal-to-noise ratio and allows for accurate measurement even in complex matrices. usgs.gov

ParameterTypical Value/ConditionPurpose
Column Type DB-5, 60 m x 0.25 mm i.d., 0.25 µm film thicknessSeparation of isomers based on boiling point and polarity. sccwrp.org
Carrier Gas HeliumInert gas to carry the sample through the column. sccwrp.org
Ionization Mode Electron Impact (EI), 70 eVFragmentation of molecules for structural identification. sccwrp.org
Mass Analyzer Mass Selective Detector (MSD), QuadrupoleSeparation and detection of ions based on their mass-to-charge ratio.
Quantification Ions m/z 91, 92, 105Characteristic fragments used for selective and sensitive quantification. usgs.gov

This table presents typical GC-MS parameters for the analysis of long-chain alkylbenzenes based on established research methodologies.

High-Performance Liquid Chromatography (HPLC) Applications in Derivative Analysis

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile derivatives or when derivatization is not desired. The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Detailed Research Findings: For nonpolar compounds like C14-C16 alkylbenzenes, reversed-phase HPLC is the method of choice. This technique uses a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation of isomers can be difficult due to their similar polarities. However, specialized stationary phases capable of pi-pi interactions, such as those with phenyl or pentafluorophenyl functionalities, can enhance the resolution of aromatic isomers. researchgate.net The choice of organic modifier in the mobile phase is also critical; methanol is often preferred over acetonitrile as it can better facilitate the pi-pi interactions necessary for isomer separation. researchgate.net HPLC is particularly valuable in the analysis of alkylbenzene sulfonates (LAS), the primary derivatives of these compounds, where it can separate the sulfonated isomers without the need for derivatization. tubitak.gov.tr

ComponentDescriptionRelevance to C14-C16 Alkylbenzene Analysis
Stationary Phase C18 (Octadecylsilyl)Standard reversed-phase column for separating hydrophobic compounds.
Stationary Phase Phenyl-Hexyl, PFPProvides pi-pi interactions to enhance separation of aromatic isomers. researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon solvent systems for reversed-phase HPLC. Methanol may be preferred for isomer separation. researchgate.net
Detector UV Detector (e.g., at 225 nm)The benzene (B151609) ring provides strong UV absorbance for detection.

This table outlines common HPLC components for the analysis of alkylbenzenes and their derivatives, highlighting options for enhanced isomer separation.

Multidimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis Research

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. In this technique, effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter, secondary column with a different stationary phase.

Detailed Research Findings: GCxGC creates a structured two-dimensional chromatogram where chemically similar compounds align in distinct patterns. This allows for the separation of co-eluting peaks from a one-dimensional GC analysis. For a complex mixture like C14-C16 alkylbenzenes, a typical setup would involve a non-polar primary column and a more polar secondary column. This configuration separates the compounds by their boiling points in the first dimension and by their polarity in the second dimension. The result is a highly detailed fingerprint of the sample, which can be used to resolve isomers that are inseparable by conventional GC-MS and to distinguish them from other classes of hydrocarbons that might be present. nih.gov This enhanced separation is invaluable for detailed academic research into the precise isomeric composition of these alkylbenzene derivatives.

Spectroscopic Identification Methods in Academic Research

While chromatography separates the components of a mixture, spectroscopy provides detailed information about the molecular structure of the separated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: The spectrum of a linear alkylbenzene isomer will show characteristic signals. The aromatic protons on the benzene ring typically appear as a multiplet in the range of 7.1-7.3 ppm. The single proton on the carbon atom of the alkyl chain attached to the benzene ring (the benzylic proton) gives a signal further downfield than the other aliphatic protons. The terminal methyl group (CH₃) of the alkyl chain will appear as a triplet around 0.9 ppm. The other methylene (B1212753) groups (CH₂) in the chain will produce a complex series of overlapping multiplets.

¹³C NMR: The carbon spectrum provides complementary information. The aromatic carbons will have distinct chemical shifts, and the different carbons along the alkyl chain can often be resolved, allowing for the definitive identification of the point of attachment of the phenyl group.

Modern NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the structure of each isomer. mdpi.com

NucleusStructural FeatureTypical Chemical Shift (ppm)
¹HAromatic (C₆H₅)7.1 - 7.3
¹HBenzylic (Ar-CH-R₂)2.5 - 2.7
¹HAlkyl Chain (-(CH₂)n-)1.2 - 1.6
¹HTerminal Methyl (-CH₃)~0.9
¹³CSubstituted Aromatic~145
¹³CUnsubstituted Aromatic~128

This table summarizes the expected ¹H and ¹³C NMR chemical shifts for characteristic functional groups in C14-C16 monoalkylbenzenes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis Research

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org

Detailed Research Findings: For C14-C16 alkylbenzenes, both IR and Raman spectroscopy can quickly confirm the presence of the key structural motifs.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ region.

Alkyl Chain: The C-H stretching vibrations of the aliphatic alkyl chain are observed just below 3000 cm⁻¹. The CH₂ bending (scissoring) and CH₃ bending (rocking) vibrations appear in the 1375-1465 cm⁻¹ range.

Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring (in this case, monosubstituted).

While IR and Raman spectra are excellent for confirming the presence of the alkylbenzene structure, they are generally not used for distinguishing between the different positional isomers of the C14-C16 alkyl chain, as the vibrational spectra of these isomers are very similar.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-H BendAliphatic (CH₂/CH₃)1375 - 1465
C-H Out-of-Plane BendMonosubstituted Benzene690 - 770

This table shows characteristic infrared absorption frequencies for the functional groups present in C14-C16 monoalkylbenzenes.

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate quantification of Benzene, mono-C14-C16-alkyl derivatives in various environmental and industrial matrices necessitates robust and efficient sample preparation and extraction methodologies. The complexity of matrices such as soil, sediment, and wastewater requires selective extraction techniques to isolate the target analytes from interfering substances prior to instrumental analysis. The choice of method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the desired sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of long-chain alkylbenzenes from liquid samples. tubitak.gov.tr This chromatographic method involves passing a sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent.

For compounds like Benzene, mono-C14-C16-alkyl derivatives, which are nonpolar, reversed-phase SPE is commonly employed. C18 (octadecyl) bonded silica (B1680970) is a frequent choice for the stationary phase due to its strong hydrophobic interaction with the long alkyl chains of the analytes. tubitak.gov.tr The selection of the elution solvent is critical for achieving high recovery rates. Solvents like methanol or acetonitrile are often used to effectively desorb the alkylbenzenes from the C18 sorbent. tubitak.gov.trnih.gov Research has demonstrated high recovery rates for similar long-chain alkylbenzene sulfonates (LAS) from matrices like sediment and sewage effluent using C18 cartridges, with recoveries reported at 94% ± 2 and 98% ± 2, respectively. tubitak.gov.tr The process not only concentrates the analyte but also significantly cleans up the sample, which is crucial for protecting analytical instruments and enhancing detection limits. nih.gov

Table 1: Solid Phase Extraction (SPE) Parameters for Long-Chain Alkylbenzene Analogs

ParameterSpecificationMatrixRecovery RateSource
Sorbent TypeC18 (Octadecyl)Sediment94% ± 2 tubitak.gov.tr
Sorbent TypeC18 (Octadecyl)Sewage Effluent98% ± 2 tubitak.gov.tr
Elution SolventMethanolCarrot Samples>90% nih.gov
ApplicationSample Purification & PreconcentrationMarine OrganismsNot Specified nih.gov

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) presents a powerful alternative to traditional solvent extraction methods for solid and semi-solid samples. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. This state allows it to diffuse through solid matrices like a gas and dissolve analytes like a liquid.

SFE offers several key advantages for the extraction of Benzene, mono-C14-C16-alkyl derivatives from complex matrices like soil and sludge. unlv.edu These benefits include higher extraction efficiency, reduced analysis time, and a significant decrease in the use of hazardous organic solvents, making it a "greener" analytical technique. unlv.edu The selectivity of SFE can be finely tuned by modifying the pressure and temperature of the supercritical fluid, and by adding small amounts of a co-solvent (modifier) to alter the polarity of the CO2. While specific operational parameters for C14-C16 alkyl derivatives are not extensively detailed in the provided context, the general applicability for long-chain alkylbenzenes from solid environmental samples is well-recognized. unlv.edu

Table 2: Supercritical Fluid Extraction (SFE) General Application for Alkylbenzenes

ParameterDescriptionAdvantageApplicable MatricesSource
Extraction FluidSupercritical Carbon Dioxide (CO2)Reduced organic solvent consumption, environmentally friendly.Soil, Sludge unlv.edu
EfficiencyHighFaster and more efficient than traditional methods like Soxhlet.Solid Samples unlv.edu
SelectivityTunableCan be optimized by adjusting pressure, temperature, and modifiers.Complex Environmental Samples unlv.edu
CouplingDirectCan be coupled directly with gas chromatography (GC).Solid and Semi-Solid Samples unlv.edu

Environmental Distribution and Transport Dynamics of Benzene,monoc14 C16alkylderivatives

Aquatic Environmental Compartmentalization Studies

In aquatic systems, the behavior of mono-C14-C16-alkylbenzene derivatives is characterized by their low water solubility and high affinity for organic matter. This leads to their significant partitioning from the water column into sediments.

Sediment-Water Partitioning Research

Due to their hydrophobic nature, long-chain alkylbenzenes, including C14-C16 derivatives, exhibit a strong tendency to partition from the water column to sediment. clu-in.org This process is primarily governed by the organic carbon content of the sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this distribution. clu-in.org For nonionic organic chemicals like alkylbenzenes, a higher Koc value indicates a greater propensity for adsorption to sediment organic carbon. clu-in.org

Studies on similar long-chain alkylbenzenes have demonstrated their presence and persistence in marine sediments, particularly near wastewater outfalls. nih.gov This indicates that these compounds can survive transport through the oxygenated water column and become incorporated into the sediment layer. nih.gov The vertical distribution of these compounds in sediment cores has even been used as a tool to reconstruct historical waste deposition. nih.gov

Interactive Table: Key Partitioning Parameters

Parameter Description Significance for C14-C16 Alkylbenzenes
Koc (Organic Carbon-Water Partition Coefficient) Ratio of the chemical's concentration in the organic carbon fraction of sediment or soil to its concentration in the aqueous phase at equilibrium. High Koc values are expected, indicating strong binding to sediment and limited availability in the water column.

| Aqueous Solubility | The maximum amount of a chemical that can dissolve in water. | Very low solubility (e.g., 0.041 mg/L for a similar mixture) drives partitioning to sediment. oecd.org |

Water Column Dispersion and Transport Mechanisms Research

The transport of mono-C14-C16-alkylbenzene derivatives within the water column is largely associated with suspended particulate matter. Their low aqueous solubility limits their dispersion in a dissolved state. oecd.org Instead, they adsorb onto suspended organic and inorganic particles.

The movement of these particle-bound contaminants is then subject to the hydrodynamic conditions of the water body, including currents and sedimentation rates. The presence of long-chain alkylbenzenes in sediment trap particulates confirms their transport via sedimentation. nih.gov This mechanism effectively removes the compounds from the water column and transfers them to the benthos, where they can accumulate. nih.gov

Terrestrial Environmental Mobility Research

In terrestrial environments, the mobility of mono-C14-C16-alkylbenzene derivatives is primarily controlled by their interaction with soil components, which dictates their potential to remain in the soil or leach into groundwater.

Soil Adsorption and Desorption Dynamics Research

Similar to their behavior in aquatic sediments, C14-C16 alkylbenzenes exhibit strong adsorption to soil, a process heavily influenced by the soil's organic matter content. The high hydrophobicity of these compounds leads to strong binding with soil organic carbon. This interaction significantly restricts their mobility within the soil profile.

Research on related compounds, such as alkylbenzene sulfonates, has shown that adsorption is positively correlated with the concentration of the substance and is influenced by soil properties like pH and clay content. google.com While these derivatives are structurally different, the underlying principle of hydrophobic interaction with soil organic matter remains the primary driver of sorption for long-chain alkylbenzenes. This strong adsorption means that desorption, the process of releasing the compound back into the soil solution, is generally slow and limited, further reducing their mobility.

Groundwater Leaching and Transport Potential Studies

The potential for mono-C14-C16-alkylbenzene derivatives to leach into groundwater is considered low. Their strong adsorption to soil particles, as described by a high Koc value, significantly retards their downward movement through the soil column. researchgate.net For a contaminant to reach groundwater, it must remain dissolved in the soil pore water and move with it. mdpi.com

Given the low water solubility and high sorption affinity of these long-chain alkylbenzenes, their concentrations in soil pore water are expected to be minimal. oecd.org Consequently, the risk of significant contamination of underlying aquifers through leaching is substantially reduced. Most of the contaminant mass is likely to be retained in the upper layers of the soil, particularly those rich in organic matter. researchgate.net

Atmospheric Transport and Deposition Mechanisms Research

The atmospheric transport of mono-C14-C16-alkylbenzene derivatives is not considered a primary environmental distribution pathway. This is due to their very low vapor pressure. For instance, a comparable linear alkylbenzene mixture has a vapor pressure of 6.5 x 10-5 kPa at 25°C, which suggests minimal volatilization into the atmosphere. oecd.org

Any minor amounts that might enter the atmosphere would likely exist adsorbed to particulate matter rather than as a true gas. meti.go.jp Transport and subsequent deposition would then be governed by the movement and fallout of these atmospheric particles. However, given their physical and chemical properties, significant long-range atmospheric transport is unlikely. epa.gov The primary environmental entry points are through direct release to water and soil from industrial and consumer use. nih.gov

Computational and Theoretical Modeling of Benzene,monoc14 C16alkylderivatives

Molecular Dynamics Simulations for Environmental Fate Prediction Research

For instance, MD simulations have been used to investigate the self-assembly and phase behavior of long-chain alkyl sulfonates in aqueous systems. nih.gov These studies can reveal how molecules of BENZENE (B151609), MONOC14-C16ALKYLDERIVATIVES might aggregate in water, a key factor in their environmental transport and bioavailability. The simulations can model the interactions between the hydrophobic alkyl chains and the aromatic benzene rings with water molecules and with each other, predicting the formation of micelles or other aggregates.

Key Research Findings from Analogous Systems:

Self-Assembly: MD simulations of sodium pentadecyl sulfonate have demonstrated the mechanism of self-assembly into lamellar phases, which are ordered, layered structures. nih.gov This suggests that C14-C16 alkylbenzene derivatives would also exhibit a strong tendency to form ordered structures in aquatic environments, influencing their partitioning into sediments and biota.

Phase Transitions: These simulations can also identify temperature-dependent phase transitions, such as the shift from a gel-like phase to a more fluid lamellar phase. nih.gov This information is crucial for predicting how the physical state and environmental behavior of C14-C16 alkylbenzene derivatives might change with varying environmental conditions.

Interfacial Behavior: MD simulations can model the behavior of these molecules at interfaces, such as the air-water or sediment-water interface. This is critical for understanding processes like volatilization from water bodies and adsorption to soil and sediment particles, which are key determinants of their environmental fate.

By applying similar MD simulation protocols, researchers could develop a detailed, atomistic-level understanding of how BENZENE, MONOC14-C16ALKYLDERIVATIVES behave in different environmental compartments.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Environmental Processes Research

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties or biological activity. bgu.ac.il These models are widely used in environmental science to predict properties like toxicity, biodegradability, and bioaccumulation potential. nih.gov For BENZENE, MONOC14-C16ALKYLDERIVATIVES, QSAR and QSPR models can be developed based on data from closely related compounds, such as linear alkylbenzene sulfonates (LAS), which have been extensively studied. researchgate.netnih.gov

The primary structural features of these molecules that influence their environmental behavior are the length of the alkyl chain and the position of the benzene ring along it. QSAR/QSPR models for this class of compounds typically use molecular descriptors that quantify these features.

Detailed Research Findings:

Toxicity Modeling: QSARs have been successfully developed for the acute toxicity of LAS to aquatic organisms like fathead minnows and daphnids. nih.gov These models show a strong correlation between the alkyl chain length and toxicity, with longer chains generally exhibiting higher toxicity. nih.gov This suggests that C14-C16 alkylbenzene derivatives are likely to be more toxic than their shorter-chain counterparts.

Property Prediction: QSPR models have been created to predict key physicochemical properties of alkylbenzenes, such as boiling point, critical pressure, and critical volume, using topological indices as descriptors. scope-journal.com These models can be used to estimate the environmental partitioning of C14-C16 alkylbenzene derivatives.

Biodegradability: While not a direct computational model, the principles of structure-activity relationships are fundamental to understanding the biodegradation of these compounds. For example, the distance of the phenyl group from the end of the alkyl chain is a key factor in determining the rate of biodegradation.

Below is an interactive table summarizing a hypothetical QSAR model for the aquatic toxicity of long-chain alkylbenzenes, based on published models for LAS.

PropertyOrganismModel EquationKey Descriptor
Acute Toxicity (LC50)Fathead Minnowlog(1/LC50) = a * logP + bOctanol-Water Partition Coefficient (logP)
Acute Toxicity (EC50)Daphnia magnalog(1/EC50) = c * Cn + dAlkyl Chain Length (Cn)
BiodegradabilityMixed CultureRate = f(distance to end of chain)Phenyl Position

Note: a, b, c, d, and f are constants derived from experimental data.

These models, once validated, can be powerful tools for screening large numbers of C14-C16 alkylbenzene derivatives for their potential environmental impact without the need for extensive animal testing.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. espublisher.comespublisher.comresearchgate.net In the context of BENZENE, MONOC14-C16ALKYLDERIVATIVES, DFT can be employed to elucidate the mechanisms of their degradation and transformation in the environment. nih.govnih.gov This includes studying their oxidation by reactive species like hydroxyl radicals, which is a primary degradation pathway in the atmosphere and in aquatic environments. nih.gov

By calculating the energies of reactants, transition states, and products, DFT can identify the most likely pathways for chemical reactions and predict their rates. researchgate.net

Detailed Research Findings:

Oxidation Mechanisms: DFT studies on the oxidation of smaller alkylbenzenes, like toluene (B28343) and ethylbenzene, have shown that the reaction is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the benzene ring). libretexts.orgchemistryguru.com.sg This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This principle would apply directly to C14-C16 alkylbenzene derivatives, indicating that their degradation will primarily begin at the benzylic carbon.

Reaction Barriers: DFT calculations can determine the activation energy barriers for different reaction steps. For example, in the atmospheric oxidation of aromatic hydrocarbons, DFT can be used to compare the reaction rates with different oxidants, such as OH radicals and nitrate (B79036) radicals. nih.gov

A hypothetical reaction coordinate diagram for the initial step of C14-alkylbenzene oxidation by a hydroxyl radical, as would be calculated by DFT, is shown below.

Reaction StepReactantsTransition StateProductsΔE (kcal/mol)Ea (kcal/mol)
H-abstractionC14-Alkylbenzene + •OH[C14-Alkylbenzene---H---OH]‡C14-Alkylbenzene radical + H2O-255

Note: Values are hypothetical and for illustrative purposes.

Such detailed mechanistic insights from DFT are invaluable for building accurate models of the environmental persistence and transformation of BENZENE, MONOC14-C16ALKYLDERIVATIVES.

Cheminformatics Approaches for Derivative Analysis and Environmental Behavior Prediction

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. epa.govnih.govnih.gov For a complex mixture like BENZENE, MONOC14-C16ALKYLDERIVATIVES, which can contain numerous isomers for each chain length, cheminformatics provides the tools to manage, analyze, and model the properties of all possible structures. nih.govresearchgate.net

These approaches are particularly useful for predicting the environmental behavior of large sets of chemicals and for prioritizing them for further testing. pitt.edu

Key Research Applications:

Database Generation: Cheminformatics tools can be used to enumerate all possible isomers of C14, C15, and C16 monoalkylbenzenes. For each of these structures, a wide range of molecular descriptors can be calculated.

Property Prediction: Using the generated descriptors, cheminformatics platforms can employ pre-existing or newly developed QSAR/QSPR models to predict key environmental properties for each isomer. This allows for a comprehensive assessment of the range of properties expected for the entire substance class.

Read-Across and Categorization: When experimental data is available for some members of the C14-C16 alkylbenzene family, cheminformatics approaches can be used to group similar structures and apply read-across techniques to estimate the properties of untested isomers.

Environmental Fate Modeling: The predicted physicochemical properties can be used as inputs for larger-scale environmental fate models, which simulate the distribution and concentration of the chemicals in different environmental media like air, water, and soil. nih.gov

The table below illustrates the type of data that can be generated and managed using cheminformatics tools for a series of alkylbenzene derivatives.

Compound IDAlkyl ChainPhenyl PositionMolecular WeightPredicted logPPredicted Aquatic Toxicity (LC50, mg/L)
C14-Bz-2C142274.58.10.5
C14-Bz-3C143274.58.00.6
C15-Bz-2C152288.58.60.3
C16-Bz-4C164302.69.00.2

By integrating these computational and theoretical modeling techniques, a comprehensive understanding of the environmental behavior of BENZENE, MONOC14-C16ALKYLDERIVATIVES can be achieved, facilitating informed risk assessment and management decisions.

Environmental Monitoring and Surveillance Methodologies for Benzene,monoc14 C16alkylderivatives

Sampling Strategies for Diverse Environmental Matrices Research

The selection of an appropriate sampling strategy is critical for obtaining representative data on the concentration of BENZENE (B151609), MONOC14-C16-ALKYL DERIVATIVES in the environment. Strategies vary depending on the environmental compartment being studied.

Water: For aqueous matrices such as surface water and wastewater, common analytical methods involve gas chromatography/mass spectrometry (GC/MS), gas chromatography with a flame ionization detector (GC/FID), and gas chromatography with a photoionization detector (GC/PID). nih.gov A prevalent technique for isolating these compounds from water is the purge-and-trap method, which concentrates the volatile organic compounds before analysis. nih.gov

Sediment and Soil: Due to their hydrophobic nature, long-chain alkylbenzenes tend to adsorb to particulate matter and accumulate in sediments and sludge-amended soils. oecd.org Sampling of marine sediments often involves collecting core samples. The subsequent analysis requires extraction of the compounds from the solid matrix, followed by fractionation and instrumental analysis, typically by GC/MS. usgs.gov Expected concentrations of total linear alkylbenzenes in marine sediments can range from 0.16 to 15.0 µg/g dry weight, depending on the proximity to sources of contamination. usgs.gov

Air: While the low vapor pressure of C14-C16 alkyl derivatives of benzene limits their volatilization, monitoring may still be necessary near manufacturing or processing facilities. oecd.org Air samples can be collected using canisters or on adsorbent materials like charcoal tubes, followed by thermal desorption or solvent extraction. bohrium.comnih.gov Analysis is then performed using gas chromatography. bohrium.com Passive dosimeters are also utilized for workplace atmospheric monitoring. nih.gov

Below is a table summarizing common sampling and analytical techniques for long-chain alkylbenzenes.

Environmental MatrixSampling TechniqueAnalytical MethodDetection Limits
AirActive sampling (adsorption tubes), Passive dosimeters, CanistersGC/MS, GC/FID, GC/PIDppb to sub-ppb range nih.govbohrium.com
WaterGrab sampling, composite samplingPurge-and-trap GC/MS, GC/FIDNot specified
Sediment/SoilCore sampling, grab samplingSolvent extraction, GC/MSng/g range usgs.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analytical Research

A comprehensive QA/QC program for the analysis of BENZENE, MONOC14-C16-ALKYL DERIVATIVES includes several key components:

Data Quality Objectives (DQOs): These are established before sample collection to define the type, quality, and quantity of data needed to support a decision. epa.gov

Standard Operating Procedures (SOPs): All sampling and analytical procedures should be based on scientifically validated and standardized methods. usgs.govepa.gov

Sample Integrity: Maintaining the integrity and security of samples from collection to analysis is crucial. epa.gov

Method Validation: Analytical methods must be validated to demonstrate their fitness for purpose. This involves assessing parameters like linearity, accuracy, precision, and detection limits.

QC Samples: The analysis of various QC samples is essential to monitor the performance of the analytical system. These include:

Method Blanks: Used to check for contamination introduced during the analytical process. usgs.gov

Matrix Spikes/Matrix Spike Duplicates: Employed to assess the effect of the sample matrix on the analytical method and to determine accuracy and precision. usgs.gov

Surrogates: Compounds similar to the analytes of interest that are added to every sample to monitor extraction efficiency and analytical performance. usgs.gov

A standard operating procedure for long-chain alkylbenzenes outlines specific QA/QC checks, such as inspecting each chromatographic run for quality, identifying potential interferences (like co-elution with other compounds), and verifying peak identification and integration. usgs.gov

QA/QC ElementPurposeExample Application for Alkylbenzene Analysis
Method BlankAssess laboratory contaminationAnalysis of a clean sand sample processed alongside field samples. usgs.gov
Matrix SpikeEvaluate matrix effects and analytical accuracySpiking a field sample with a known amount of alkylbenzenes. usgs.gov
SurrogatesMonitor recovery and method performance for each sampleAdding deuterated or other non-target alkylbenzenes to samples before extraction. usgs.gov
Calibration VerificationEnsure instrument accuracyAnalyzing calibration standards at the beginning and end of each analytical run. usgs.gov

Development of Reference Materials and Standards for Environmental Analysis

The availability of high-quality reference materials and standards is a prerequisite for accurate quantification in environmental analysis. Certified Reference Materials (CRMs) are particularly important as they provide traceability of measurement results. nih.gov

For the analysis of BENZENE, MONOC14-C16-ALKYL DERIVATIVES, several types of standards are necessary:

Calibration Standards: These are solutions containing known concentrations of the target analytes. They are used to create a calibration curve against which the concentration in unknown samples is determined. For complex mixtures like long-chain alkylbenzenes, multi-point calibration standards are often used to ensure linearity over the expected concentration range. usgs.gov

Internal Standards: A known amount of a specific compound, not expected to be present in the environmental samples, is added to both the calibration standards and the samples. This helps to correct for variations in instrument response and sample processing. usgs.gov

Surrogate Standards: As mentioned in the QA/QC section, these are used to assess the efficiency of the sample preparation and analysis process for each individual sample. usgs.gov

The development of a CRM involves a rigorous process, including gravimetric preparation traceable to the International System of Units, homogeneity testing, and stability studies to ensure its reliability over time. nih.gov While specific CRMs for the C14-C16 range of monoalkylated benzenes are not widely documented, CRMs for benzene and related compounds in various matrices (like air on sorbent tubes or in fuel) have been developed. nih.govaroscientific.com The principles used in their development, including production, stability testing, and certification through inter-laboratory comparisons, are directly applicable to creating standards for long-chain alkylbenzenes. researchgate.netmdpi.com

The table below details the types of standards used in the analysis of long-chain alkylbenzenes. usgs.gov

Standard TypeDescriptionPurpose in Analysis
Calibration StandardsSolutions containing known concentrations of 26 individual linear alkylbenzene (LAB) congeners.To establish a calibration curve for the quantification of target compounds.
Surrogate StandardsFive specific, non-target alkylbenzene compounds added to samples before extraction.To monitor the recovery and overall performance of the analytical method for each sample.
Internal (Quantitation) StandardsTwo specific compounds added to sample extracts just before instrumental analysis.To correct for variations in instrument volume and response during GC/MS analysis.

Ecological Research Methodologies and Environmental Assessment Frameworks for Benzene,monoc14 C16alkylderivatives

Methodological Approaches for Assessing Bioaccumulation Potential in Environmental Organisms Research

Assessing the potential for a chemical to accumulate in living organisms is a cornerstone of environmental risk assessment. For substances like C14-C16 alkyl derivatives of benzene (B151609), a multi-faceted approach is employed, combining predictive models with empirical testing. nih.goveeer.org The goal is to determine if the substance concentrates in tissues at levels that could be harmful to the organism or its predators.

Methodologies for assessing bioaccumulation are often arranged in a tiered scheme, starting with less complex, cost-effective methods and progressing to more involved studies if needed. nih.gov This approach allows for efficient screening of the vast number of chemicals in commerce.

Key Methodological Tiers:

In Silico and Physicochemical Assessment: This initial tier involves using computer models (Quantitative Structure-Activity Relationships or QSARs) and a substance's physical-chemical properties to predict its bioaccumulation potential. nih.govsfu.ca The octanol-water partition coefficient (log Kow) is a critical parameter; however, for highly lipophilic substances like long-chain alkylbenzenes (with estimated log Kow > 7), its predictive power can be limited, and other factors become more important. sfu.caeuropa.eu

In Vitro Assays: These laboratory tests use isolated biological components, such as fish liver cells (hepatocytes) or subcellular fractions (microsomes), to measure the rate at which a substance is metabolized. nih.gov Rapid metabolism can significantly reduce a chemical's ability to bioaccumulate. Studies on linear alkylbenzenes (LABs) indicate that metabolism plays a crucial role in limiting their accumulation in fish. researchgate.netoecd.org

In Vivo Laboratory Studies: These studies expose live organisms, typically fish, to the chemical in a controlled environment to directly measure its uptake and elimination. nih.govnih.gov The Bioconcentration Factor (BCF), the ratio of the chemical's concentration in the organism to that in the water, is a key metric derived from these tests. europa.eu For C10-C16 alkylbenzenes, studies have shown a low potential for bioconcentration in fish, attributed to their rapid metabolism. oecd.org For example, a study on bluegill sunfish determined a BCF of 35 for a radiolabelled alkylbenzene, a value significantly lower than what would be predicted by its high lipophilicity alone. researchgate.net

Field Studies and Trophic Magnification: Field studies assess bioaccumulation in a real-world ecosystem. nih.gov They can determine the Bioaccumulation Factor (BAF), which considers all exposure routes including diet, and the Trophic Magnification Factor (TMF), which measures whether a chemical's concentration increases up the food chain. nih.gov

The table below summarizes the primary approaches for assessing bioaccumulation potential.

Methodological Approach Description Key Metrics Application to Alkylbenzenes
In Silico / QSAR Computational models predict behavior based on chemical structure and properties.Log Kow, BCF/BAF estimatesPredicts high lipophilicity, but metabolism is a key mitigating factor not always captured. sfu.caeuropa.eu
In Vitro Biotransformation Laboratory assays using liver cells or enzymes to measure metabolic rates.Intrinsic clearance rate (Clint)Provides evidence of metabolic breakdown, explaining the lower-than-expected bioaccumulation. nih.gov
In Vivo Laboratory Tests Controlled exposure of aquatic organisms (e.g., fish) to the chemical.Bioconcentration Factor (BCF)Confirms low bioaccumulation potential; a BCF of 35 was found for an alkylbenzene in Bluegill Sunfish. researchgate.netoecd.org
Field-Based Studies Measurement of chemical concentrations in organisms from a natural ecosystem.Bioaccumulation Factor (BAF), Trophic Magnification Factor (TMF)Provides realistic assessment across multiple species and trophic levels. nih.govnih.gov

Development of Environmental Risk Assessment Frameworks and Methodologies

Environmental Risk Assessment (ERA) for chemicals like BENZENE, MONOC14-C16ALKYLDERIVATIVES is a structured process that evaluates the likelihood of environmental harm. These frameworks typically compare the predicted or measured concentration of a substance in the environment (Predicted Exposure Concentration, PEC) with the concentration below which no adverse effects are expected (Predicted No-Effect Concentration, PNEC). researchgate.netresearchgate.net

Several regulatory frameworks have been developed and applied to linear alkylbenzenes (LABs), which provide a model for assessing the C14-C16 derivatives.

Key Framework Components:

Hazard Identification: This step involves reviewing all available ecotoxicity data for the substance across different trophic levels (e.g., algae, invertebrates, fish). For C10-C13 LAB, the PNEC for the aquatic environment was determined to be as low as 0.00075 mg/L, reflecting potential risks to sensitive species. europa.eu

Exposure Assessment: This involves estimating the concentrations of the chemical in various environmental compartments (water, sediment, soil). This assessment considers the substance's production volume, use patterns, release scenarios, and environmental fate (e.g., degradation, partitioning). researchgate.net

Risk Characterization: The core of the risk assessment, this step compares the PEC with the PNEC. researchgate.net A PEC/PNEC ratio greater than 1 indicates a potential risk, which may trigger a need for risk reduction measures. The EU risk assessment for C10-C13 LAB concluded that while a risk could not be excluded in some local scenarios, there was no widespread concern, largely due to the high removal rate (>98%) in wastewater treatment plants. researchgate.neteuropa.eu

Probabilistic Approaches: To account for variability and uncertainty, probabilistic environmental risk assessments (PERA) are increasingly used. researchgate.net A PERA for Linear Alkylbenzene Sulfonate (LAS) in Japan utilized Species Sensitivity Distributions (SSDs) and extensive monitoring data for different carbon chain lengths (C10-C14) to conclude a negligible risk to surface waters. researchgate.netmma.gob.cl The PERA approach provides a more realistic picture of risk than single-point estimates.

The following table outlines the fundamental elements of these environmental risk assessment frameworks.

Framework Component Objective Methodology Example for Alkylbenzenes
Hazard Identification To determine the potential for a chemical to cause adverse effects in environmental organisms.Compilation and evaluation of ecotoxicity studies (acute and chronic) on various species.Derivation of a Predicted No-Effect Concentration (PNEC). For C10-C13 LAB, the aquatic PNEC was 0.00075 mg/L. europa.eu
Exposure Assessment To estimate the concentration of the chemical in the environment.Modeling and monitoring of releases, environmental fate (degradation, partitioning), and resulting concentrations (PEC).For C10-C13 LAB, removal in sewage treatment plants is a critical factor, reducing environmental concentrations by over 98%. researchgate.neteuropa.eu
Risk Characterization To determine the likelihood of adverse effects occurring in the environment.Comparison of exposure and effect levels, typically by calculating a PEC/PNEC ratio.The EU assessment for C10-C13 LAB concluded no need for further information or risk reduction measures beyond current practices. researchgate.net
Uncertainty Analysis To quantify the uncertainty in the risk assessment.Use of assessment factors or probabilistic methods (e.g., Monte Carlo analysis, Species Sensitivity Distributions).A probabilistic risk assessment for C10-C14 LAS in Japan showed a >99.99% probability that the PEC would be less than the PNEC. mma.gob.clnih.gov

Ecosystem-Level Study Designs for Alkylbenzene Research

Key Elements of Ecosystem-Level Designs:

Model Ecosystems (Mesocosms): These are controlled, replicated experimental systems that simulate a natural environment, such as a stream or pond. nih.gov An integrated model stream study on C12 LAS exposed a diverse aquatic community for 56 days, allowing researchers to observe effects on various organisms simultaneously. nih.gov

Multi-Trophic Level Assessment: A robust ecosystem study includes organisms from different trophic levels, such as primary producers (algae), primary consumers (invertebrates like daphnids and amphipods), and secondary consumers (fish). eeer.orgeeer.org This allows for the assessment of both direct toxicity and indirect effects, such as disruptions to the food web.

Ecologically Relevant Endpoints: Beyond survival, these studies measure a range of endpoints, including changes in species abundance and diversity, periphyton (algal) biomass, invertebrate drift (a behavioral response to stress), and insect emergence (a key link between aquatic and terrestrial ecosystems). nih.gov In the C12 LAS study, increased invertebrate drift and reduced benthic abundance were observed at concentrations exceeding 293 µg/L. nih.gov

Fate and Bioavailability Analysis: Ecosystem-level studies often include an analysis of the chemical's fate within the system, measuring its concentration and degradation in water, sediment, and biota. This helps to understand how bioavailability—the fraction of the chemical available to cause an effect—influences the observed ecological responses. nih.gov

The table below summarizes key features of ecosystem-level study designs relevant to alkylbenzene research.

Study Design Element Purpose Specifics in Alkylbenzene Research
Experimental System To create a controlled but realistic environment for testing.Use of artificial streams (mesocosms) with controlled flow, sediment, and water chemistry to study LAS. nih.gov
Biological Community To represent a simplified but relevant food web.Inclusion of periphytic algae, benthic invertebrates (mayflies, chironomids, mollusks), and sometimes fish. eeer.orgnih.gov
Exposure Scenario To simulate realistic environmental release patterns.Continuous, long-term exposure (e.g., 56 days) to a range of concentrations to determine no-effect levels. nih.gov
Measured Endpoints To assess impacts on individuals, populations, and communities.Survival, growth, reproduction, invertebrate drift, insect emergence, algal biomass, and community composition. eeer.orgnih.gov
Fate Analysis To link exposure concentrations to observed effects.Measurement of the chemical in the water column and sediment to assess degradation and bioavailability. nih.gov

Future Directions and Interdisciplinary Research Frontiers for Benzene,monoc14 C16alkylderivatives

Integration of Omics Technologies in Biodegradation Research

The biodegradation of C14-C16 alkylbenzenes and their sulfonated derivatives (LAS) is a complex process carried out by microbial communities. nih.govresearchgate.net Understanding the intricate molecular mechanisms of this process is crucial for predicting their environmental fate and enhancing their removal in wastewater treatment. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology lens to view these processes.

Detailed Research Findings:

Genomics and Metagenomics: Genomic analysis of bacteria capable of degrading these compounds, such as Alcanivorax sp. and Comamonas testosteroni, helps identify the specific genes and metabolic pathways involved. nih.govnih.gov For instance, research has identified genes encoding for enzymes like monooxygenases and dioxygenases that initiate the breakdown of the alkyl chain and aromatic ring. mdpi.com Metagenomic studies of microbial consortia in wastewater treatment plants can reveal the key microbial players and the distribution of these catabolic genes within the community.

Proteomics: This technology focuses on the proteins (enzymes) actually being expressed by microorganisms during degradation. By identifying and quantifying enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and esterases, researchers can pinpoint the critical biocatalysts in the degradation sequence. nih.gov Proteomics can confirm which genes are active and how enzyme levels change in response to the presence of C14-C16 alkylbenzenes.

Metabolomics: This approach tracks the formation and disappearance of intermediate metabolites during biodegradation. The primary degradation pathway for linear alkylbenzenes involves the oxidation of the alkyl chain, followed by β-oxidation, leading to the formation of sulfophenylcarboxylates (SPCs). researchgate.netnih.govnih.gov Advanced mass spectrometry techniques are essential to identify these transient SPCs and fully map the degradation network, confirming complete mineralization. figshare.com

Interactive Data Table: Key Enzymes in Alkylbenzene Biodegradation

Enzyme Class Function in Biodegradation Example Organism Citation
Monooxygenases Initiates degradation by adding an oxygen atom to the alkyl chain or aromatic ring. Comamonas testosteroni KF-1 nih.gov
Dioxygenases Incorporates both atoms of molecular oxygen to open the aromatic benzene (B151609) ring. Streptomyces albidoflavus MGMM6 mdpi.com
Esterases Hydrolyzes ester bonds in intermediate metabolites, such as sulfophenyl acetate (B1210297) (SPAc). Comamonas testosteroni KF-1 nih.gov

| Dehydrogenases | Catalyzes oxidation steps during the β-oxidation of the alkyl side chain. | Alcanivorax sp. | nih.gov |

Sustainable Synthesis and Green Engineering Principles Research

The traditional industrial synthesis of linear alkylbenzenes (LABs) involves the alkylation of benzene with long-chain olefins using liquid acid catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl₃). google.comwikipedia.org While effective, these catalysts pose significant environmental and safety risks due to their corrosivity (B1173158) and the generation of hazardous waste. Future research is heavily invested in developing greener, more sustainable synthesis routes.

Detailed Research Findings:

Solid Acid Catalysts: A major frontier is the replacement of liquid acids with solid acid catalysts. Materials like zeolites, sulfated zirconia, and modified mesoporous molecular sieves (e.g., M-KIT-1) are being actively researched. google.comgoogle.com These catalysts offer numerous advantages, including reduced corrosivity, easier separation from the product stream, and the potential for regeneration and reuse. google.com Research has demonstrated that certain composite oxide catalysts (e.g., WO₃/ZrO₂) can achieve high olefin conversion rates (>98%) and high selectivity for the desired linear alkylbenzene product at milder temperatures. google.com

Catalyst Engineering: The focus is not just on replacing the catalyst but also on improving its performance. Research aims to enhance the selectivity for 2-phenylalkanes (e.g., 2-phenyltetradecane), as these isomers exhibit the best biodegradability. google.com Modifying solid acid catalysts with trace amounts of alkali or alkaline earth metals has been shown to improve the selectivity for these preferred isomers. google.com

Renewable Feedstocks: Green engineering principles also encourage the exploration of renewable feedstocks to replace petroleum-derived benzene and olefins. While still in early stages for long-chain alkylbenzenes, research into producing olefins from biomass sources could significantly reduce the carbon footprint of the entire production lifecycle.

Interactive Data Table: Comparison of Alkylbenzene Synthesis Catalysts

Catalyst Type Operating Principle Advantages Disadvantages Research Focus
Hydrofluoric Acid (HF) Liquid acid catalysis for Friedel-Crafts alkylation. wikipedia.org High activity and selectivity. Extremely corrosive, toxic, hazardous waste. Phasing out in favor of safer alternatives.
Aluminum Chloride (AlCl₃) Liquid acid catalyst for Friedel-Crafts alkylation. google.comwikipedia.org Effective and well-established process. Difficult to handle, produces acidic sludge. Replacement with solid acid systems.

| Solid Acid Catalysts (e.g., Zeolites, WO₃/ZrO₂) | Heterogeneous catalysis with solid acidic sites. google.com | Reusable, non-corrosive, reduced waste, improved safety. google.com | Can require higher temperatures, potential for deactivation. | Improving catalyst stability, lifetime, and selectivity for biodegradable isomers. google.comgoogle.com |

Advanced Materials Science Applications in Environmental Remediation Research

Despite being biodegradable, residues of C14-C16 alkylbenzenes and their sulfonated derivatives can be found in sewage effluent, sediments, and aquatic environments. nih.govresearchgate.net Research into advanced materials for environmental remediation aims to develop efficient and cost-effective methods to capture or destroy these pollutants.

Detailed Research Findings:

Advanced Adsorbents: Nanomaterials are at the forefront of this research due to their exceptionally high surface-area-to-volume ratio, which makes them highly effective adsorbents. nih.gov Materials like graphene oxide, carbon nanotubes, and specially engineered nanocellulose show promise for adsorbing alkylbenzene derivatives from water. nih.gov These materials can be functionalized to enhance their selectivity and binding capacity for specific organic pollutants. nih.gov

Photocatalytic Degradation: This advanced oxidation process uses semiconductor nanomaterials, most commonly titanium dioxide (TiO₂), to degrade organic pollutants. researchgate.netbeilstein-journals.org When illuminated with UV or visible light, the photocatalyst generates highly reactive oxygen species that can break down the complex structure of alkylbenzenes into simpler, harmless compounds like CO₂ and water. researchgate.net Research has shown that combining photocatalysis with other oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) can significantly enhance the degradation efficiency, achieving up to 69% removal of chemical oxygen demand (COD) from industrial wastewater containing these compounds. researchgate.net

Interactive Data Table: Remediation Technologies for Alkylbenzene Derivatives

Technology Material Mechanism Research Goal Citation
Adsorption Nanocellulose, Graphene Oxide Physical binding of pollutant molecules to the material's surface. Enhance binding capacity and selectivity through surface functionalization. nih.govnih.gov
Photocatalysis Titanium Dioxide (TiO₂) Nanoparticles Generation of reactive oxygen species to chemically break down pollutants. Improve efficiency under visible light; enhance process with co-oxidants. researchgate.netbeilstein-journals.org

| Bioremediation | Specialized Microbial Consortia | Microbes use the pollutant as a food source, breaking it down enzymatically. | Isolate and cultivate highly efficient microbial strains; understand metabolic pathways. | nih.govnih.gov |

Policy and Regulatory Research Implications for Environmental Management of Alkylbenzene Derivatives

Effective environmental management of widely used chemicals like C14-C16 alkylbenzene derivatives relies on a robust regulatory framework informed by scientific research. This research provides the data necessary for environmental risk assessments (ERAs), which in turn guide policy decisions.

Detailed Research Findings:

Regulatory Frameworks: In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide comprehensive data on the properties and risks of chemicals like linear alkylbenzenes. cler.comreachcentrum.eu This has led to the formation of consortia to jointly prepare detailed registration dossiers, using data from literature, structure-activity relationships, and read-across approaches from similar chemicals. reachcentrum.eu In the United States, the Environmental Protection Agency (EPA) conducts its own risk assessments for substances like alkylbenzene sulfonates under programs such as the Reregistration Eligibility Decision (RED) process. epa.gov

Environmental Risk Assessment (ERA): Research plays a critical role in supplying the data for ERAs. This includes studies on environmental fate (biodegradation rates), persistence, and ecotoxicity. researchgate.net ERAs for linear alkylbenzene have concluded that there is no significant risk to aquatic and sediment compartments when effective wastewater treatment is in place. researchgate.net However, the presence of these compounds, even at low levels, can serve as a chemical marker for sewage pollution. researchgate.netnih.gov

Future Policy Directions: Future research will need to focus on the long-term impacts of chronic, low-level exposure in various environmental compartments. This includes refining analytical methods to detect trace amounts of these compounds and their degradation intermediates. usgs.gov The results of such research will inform the setting of future water and soil quality standards and may drive policy towards promoting the use of chemicals with even faster and more complete biodegradation profiles. The continuous evaluation under frameworks like REACH ensures that the environmental management strategies for these chemicals evolve as new scientific knowledge becomes available. cler.comeuropa.eu

Q & A

Basic Research Questions

Q. How can researchers systematically retrieve and validate physicochemical properties (e.g., solubility, stability) of benzene, monoc14-c16alkylderivatives?

  • Methodology : Use authoritative databases like SciFinder, Reaxys, or PubChem to compile experimental data. Cross-reference values across primary sources (e.g., peer-reviewed journals) to assess consistency. For stability studies, consult kinetic data under varying temperatures and solvents. Ensure reproducibility by replicating procedures from at least two independent studies .
  • Challenge : Discrepancies in reported values may arise from differences in experimental conditions (e.g., solvent purity, measurement techniques). Resolve conflicts by prioritizing studies with detailed protocols and validation via spectroscopic methods (e.g., NMR, HPLC).

Q. What are the standard synthetic routes for benzene, monoc14-c16alkylderivatives, and how can their efficiency be optimized?

  • Methodology : Review alkylation mechanisms in primary literature, focusing on Friedel-Crafts alkylation or transition-metal-catalyzed methods. Use Reaxys to compare yields and reaction times across substrates. Optimize conditions (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) to minimize side products .
  • Note : Long-chain alkyl groups (C14-C16) may sterically hinder reactivity; consider bulk solvent effects or phase-transfer catalysts to improve efficiency.

Advanced Research Questions

Q. How can contradictions in environmental fate data (e.g., biodegradation rates, bioaccumulation) for benzene, monoc14-c16alkylderivatives be resolved?

  • Methodology : Conduct meta-analyses of existing ecotoxicological studies, categorizing data by test organisms (e.g., Daphnia magna vs. soil microbiota) and environmental matrices (aqueous vs. lipid-rich systems). Apply multivariate statistical models to isolate confounding variables (e.g., pH, organic carbon content). Validate hypotheses through controlled microcosm experiments .
  • Critical Step : Ensure compliance with OECD or EPA guidelines for biodegradation testing to standardize comparisons .

Q. What advanced spectroscopic or computational methods are suitable for elucidating the structural dynamics of benzene, monoc14-c16alkylderivatives in solution?

  • Methodology : Employ molecular dynamics (MD) simulations to model alkyl chain conformations in nonpolar solvents. Validate predictions using small-angle neutron scattering (SANS) or cryo-TEM. For electronic structure analysis, combine DFT calculations with UV-Vis or fluorescence spectroscopy to correlate alkyl chain length with aromatic ring electron density .
  • Data Gap : Limited experimental data exists for C14-C16 derivatives; prioritize hybrid experimental-computational workflows to fill knowledge gaps.

Q. How can researchers design ecologically relevant toxicity assays for benzene, monoc14-c16alkylderivatives while addressing interspecies variability?

  • Methodology : Use high-throughput screening (HTS) platforms to test acute and chronic toxicity across trophic levels (algae, invertebrates, fish). Apply species sensitivity distribution (SSD) models to derive protective thresholds. Cross-validate results with in silico QSAR models trained on alkylbenzene datasets .
  • Limitation : Long-chain derivatives may exhibit low water solubility; use carrier solvents (e.g., acetone-water mixtures) adhering to OECD Test No. 305 guidelines .

Experimental Design and Data Analysis

Q. What strategies ensure reproducibility when scaling up synthesis of benzene, monoc14-c16alkylderivatives from lab to pilot plant?

  • Methodology : Document critical process parameters (CPPs) such as mixing efficiency, temperature gradients, and purification steps. Use process analytical technology (PAT) for real-time monitoring. Compare pilot-scale yields with lab data using statistical process control (SPC) charts to identify deviations .

Q. How should researchers address discrepancies in reported catalytic efficiencies for alkylation reactions involving C14-C16 chains?

  • Methodology : Replicate key studies using identical reagents and equipment. Perform sensitivity analyses to identify variables (e.g., moisture content, catalyst aging) impacting reproducibility. Publish negative results and procedural nuances in open-access platforms to enhance transparency .

Resource Guidance

Q. Which databases provide peer-reviewed toxicity or metabolic pathway data for benzene, monoc14-c16alkylderivatives?

  • Recommendation : Use SciFinder for curated toxicity profiles, EPA CompTox Chemicals Dashboard for environmental fate data, and KEGG or MetaCyc for metabolic pathways. Avoid non-scholarly sources like ChemSpider for mechanistic insights .

Q. How can citation tracing tools resolve gaps in the historical development of alkylbenzene research?

  • Methodology : Use Web of Science or Scopus to map citation networks from seminal papers (e.g., early Friedel-Crafts studies) to modern applications. Employ bibliometric software (VOSviewer, CitNetExplorer) to visualize trends and identify understudied areas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.